

Application Note: Analysis of Diisooctyl Maleate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Diisooctyl maleate*

Cat. No.: *B074544*

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Abstract

This application note details a robust and sensitive method for the qualitative and quantitative analysis of **Diisooctyl maleate** (DIOM) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the determination of this compound in various sample matrices. The methodology outlined includes sample preparation, GC-MS instrument parameters, and data analysis procedures.

Introduction

Diisooctyl maleate (DIOM) is a chemical compound used as a comonomer in the production of polymers, particularly in latex paints. Its detection and quantification are crucial for quality control and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) offers a highly selective and sensitive technique for the analysis of semi-volatile compounds like DIOM. This application note provides a comprehensive protocol for the analysis of DIOM, adaptable to various research and industrial needs.

Experimental Protocols

Sample Preparation

The sample preparation method should be chosen based on the sample matrix.

For liquid samples (e.g., polymer solutions, environmental water samples):

A liquid-liquid extraction (LLE) is recommended.

- To 10 mL of the aqueous sample, add 1 g of sodium chloride to increase the ionic strength of the solution.
- Add 10 mL of dichloromethane or a 1:1 (v/v) mixture of hexane and acetone.
- Vortex the mixture for 2 minutes.
- Allow the layers to separate.
- Carefully transfer the organic (bottom) layer to a clean vial.
- Repeat the extraction with a fresh portion of the organic solvent for exhaustive extraction.
- Combine the organic extracts and evaporate to a smaller volume under a gentle stream of nitrogen if concentration is needed.
- Reconstitute the residue in a known volume of the analysis solvent (e.g., dichloromethane or ethyl acetate) to a final concentration suitable for GC-MS analysis (e.g., 10-100 µg/mL).

For solid samples (e.g., polymer films, biological tissues):

A solvent extraction is recommended.

- Accurately weigh approximately 0.5 g of the homogenized solid sample into a glass vial.
- Add 5 mL of a 1:1 (v/v) mixture of hexane and acetone.
- Sonicate the mixture for 30 minutes at 50°C.
- Centrifuge the sample to pellet any solid material.
- Transfer the supernatant to a clean vial for analysis. Dilute with the analysis solvent as necessary to fall within the calibration range.

GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis of **Diisooctyl maleate**.

Parameter	Condition
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977B MSD or equivalent
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent 5% phenyl methyl siloxane column
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Injector Temperature	280°C
Injection Volume	1 µL
Injection Mode	Splitless
Oven Temperature Program	Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 10 minutes.
Transfer Line Temperature	280°C
Ion Source Temperature	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Analyzer	Quadrupole
Acquisition Mode	Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Quantitative Analysis

For quantitative analysis, a calibration curve should be prepared using standard solutions of **Diisooctyl maleate** in the appropriate solvent.

- Calibration Standards: Prepare a series of at least five calibration standards by diluting a certified stock solution of **Diisooctyl maleate**. An estimated linear range for a similar compound, Di-2-ethylhexyl maleate, is 10 to 1000 mg/L, which can be used as a starting point.^[1]
- SIM Mode Ions: Based on the NIST mass spectrum of **Diisooctyl maleate**, the following ions are recommended for Selected Ion Monitoring (SIM) mode.^[2]

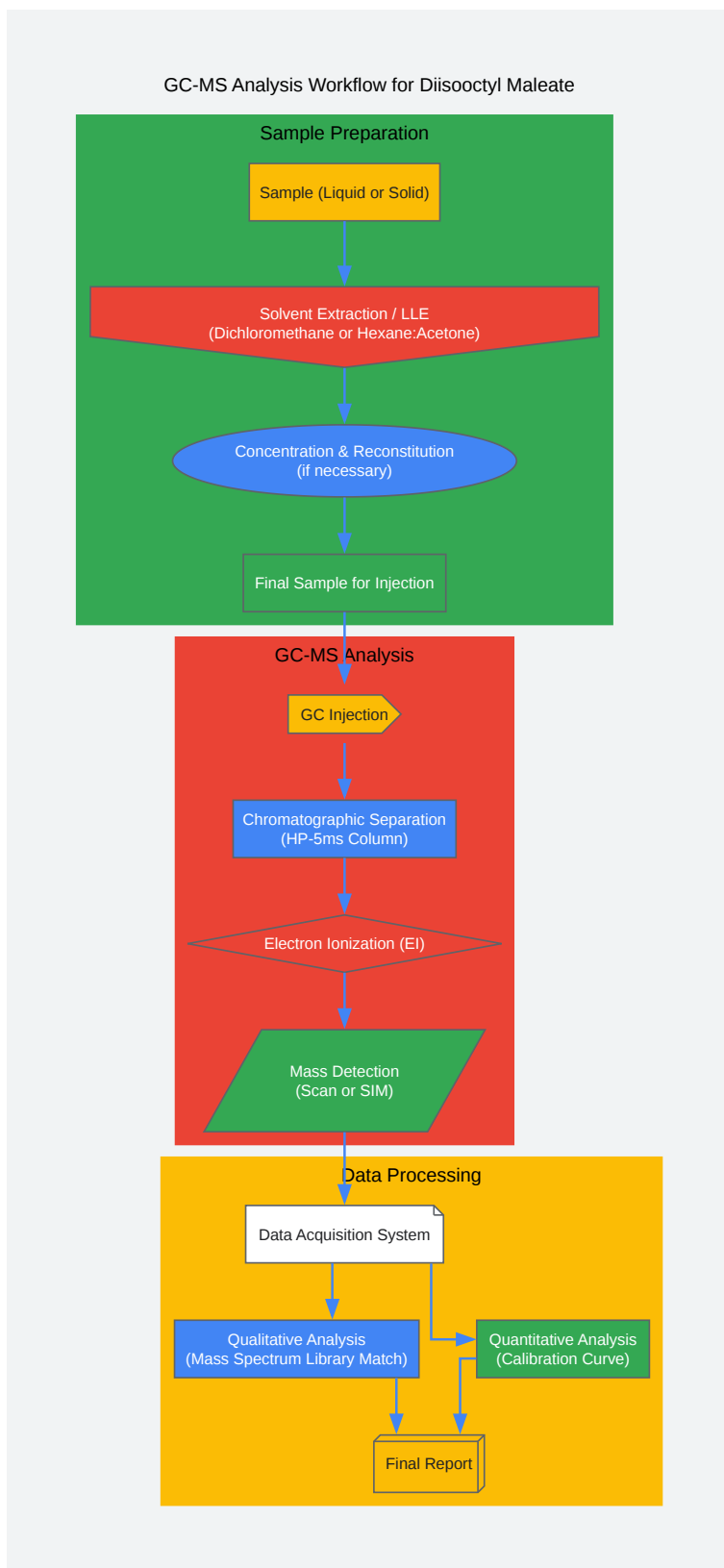
Ion (m/z)	Designation
117	Quantifier Ion
57	Qualifier Ion 1
70	Qualifier Ion 2

Data Presentation

The following table summarizes the expected performance characteristics for the GC-MS analysis of **Diisooctyl maleate**, with some values estimated from a closely related compound.

Parameter	Expected Value	Reference
Retention Time	Dependent on the specific GC conditions and column. A Normal Alkane Retention Index of 2262 has been reported for Dioctyl maleate on a non-polar column, which can be used for initial method development.[3]	[3]
Linearity (r^2)	> 0.995	General expectation for quantitative methods.
Estimated Linearity Range	10 - 1000 mg/L (based on Di-2-ethylhexyl maleate)	[1]
Estimated Limit of Detection (LOD)	~0.4 mg/L (based on Di-2-ethylhexyl maleate)	[1]
Estimated Limit of Quantification (LOQ)	~1.3 mg/L (calculated as 3 x LOD)	

Experimental Workflow and Signaling Pathways



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Caption: Workflow for the GC-MS analysis of **Diisooctyl maleate**.

Conclusion

The GC-MS method described in this application note provides a reliable and sensitive approach for the determination of **Diisooctyl maleate**. The protocol for sample preparation is adaptable to different matrices, and the instrumental parameters are optimized for good chromatographic separation and sensitive detection. This method can be effectively implemented in quality control laboratories and research settings for the routine analysis of **Diisooctyl maleate**.

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